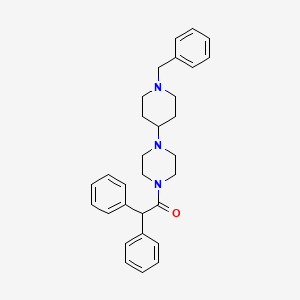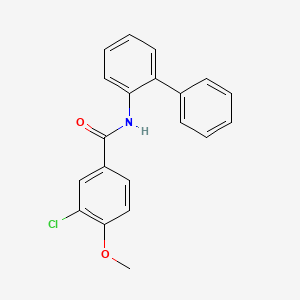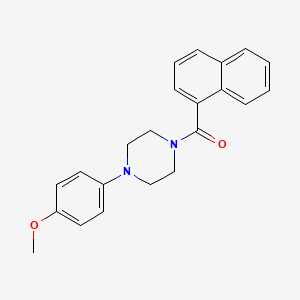![molecular formula C15H16ClN3O3 B5814564 1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CPP, and it belongs to the class of piperazine derivatives. CPP has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
CPP has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. CPP has been found to have antipsychotic and anxiolytic effects in animal models. CPP has also been studied for its potential anticancer activity, particularly against breast cancer and leukemia cell lines. CPP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPP has also been studied for its potential antibacterial and antifungal activity.
Mechanism of Action
The mechanism of action of CPP is not fully understood. However, it has been proposed that CPP acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. CPP has also been found to inhibit the activity of topoisomerase II, which may contribute to its anticancer activity. Additionally, CPP has been found to inhibit the activity of bacterial and fungal enzymes, which may contribute to its antibacterial and antifungal activity.
Biochemical and Physiological Effects
CPP has been found to affect various biochemical and physiological processes. For example, CPP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and anxiolytic effects. CPP has also been found to induce DNA damage and inhibit cell proliferation in cancer cells, which may contribute to its anticancer activity. Additionally, CPP has been found to inhibit the activity of bacterial and fungal enzymes, which may contribute to its antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
CPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. CPP has also been found to have a broad spectrum of activity against various types of cancer cells, bacteria, and fungi. However, there are also some limitations to using CPP in lab experiments. For example, the mechanism of action of CPP is not fully understood, which may limit its potential therapeutic applications. Additionally, CPP has been found to have cytotoxic effects on normal cells, which may limit its use in vivo.
Future Directions
There are several future directions for research on CPP. One direction is to further investigate the mechanism of action of CPP, particularly its interaction with dopamine receptors and topoisomerase II. Another direction is to explore the potential therapeutic applications of CPP in various diseases, such as schizophrenia, anxiety disorders, and cancer. Additionally, future research can focus on improving the selectivity and potency of CPP against cancer cells, bacteria, and fungi, while minimizing its cytotoxic effects on normal cells.
Synthesis Methods
The synthesis of CPP involves the reaction of 1-(3-chlorophenyl)piperazine with 5-nitro-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields CPP as a yellow crystalline solid. The purity of CPP can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-2-1-3-13(10-12)18-8-6-17(7-9-18)11-14-4-5-15(22-14)19(20)21/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWJQQAVXQHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)




![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)